Base-promoted heterocyclization: This method utilizes alkyl N-(cis-3,trans-4-dibromocyclohex-1-yl)carbamates as starting materials. Treatment with sodium hydride in DMF leads to intramolecular cyclization, forming the desired bicyclic system. []
Diels-Alder reaction: This approach involves a Diels-Alder reaction between methyl 2-benzamidoacrylate and Danishefsky’s diene. Subsequent modifications, including a base-promoted internal nucleophilic displacement and resolution of diastereomers, yield the target compound. []
Molecular Structure Analysis
Key structural features: The molecule features a rigid bicyclic system with a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom and a carboxylic acid group at the bridgehead position. []
Conformational analysis: The conformational rigidity of the bicyclic system is a crucial aspect, influencing its reactivity and potential applications. []
Chemical Reactions Analysis
Deprotection: The Boc protecting group can be removed under acidic conditions, providing access to the free amine. This deprotected form serves as a versatile intermediate for further derivatization. []
Esterification: The carboxylic acid group can be readily esterified, allowing the introduction of diverse substituents. This modification is valuable for fine-tuning the properties of the molecule. []
Bridgehead radical reactions: The molecule can undergo radical reactions at the bridgehead position, allowing for the introduction of halogens and other functional groups. This approach offers access to a range of substituted 7-azabicyclo[2.2.1]heptane derivatives. []
Formation of α-amino ketones: Acylation of methyl N-benzoyl-7-azabicyclo[2.2.1]-heptane-1-carboxylate (a derivative of the target compound) with organolithium reagents leads to the formation of α-amino ketones. This reaction proceeds through a stable tetrahedral intermediate, highlighting the unique reactivity of the bicyclic system. []
Mechanism of Action
Modulating protein-protein interactions: The rigid bicyclic system can mimic specific protein secondary structures, potentially interfering with protein-protein interactions. []
Targeting specific enzymes: By introducing appropriate functional groups, derivatives of 2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-5-carboxylic acid can be designed to interact with the active sites of enzymes, acting as inhibitors or modulators. []
Applications
Synthesis of Epibatidine Analogues: This compound serves as a key intermediate in the synthesis of epibatidine, a potent analgesic alkaloid. [, ] Derivatives incorporating the 7-azabicyclo[2.2.1]heptane core have been explored for their potential as analgesics and as probes for studying nicotinic acetylcholine receptors. [, ]
Development of Novel Nicotinic Acetylcholine Receptor (nAChR) Ligands: The compound's structure has been modified to generate high-affinity agonists for neuronal nAChRs, particularly the α7 subtype. [, ] These novel ligands hold promise as potential therapeutic agents for cognitive disorders, such as Alzheimer's disease and schizophrenia. []
Synthesis of Conformationally Restricted Amino Acids: The rigid bicyclic system provides a platform for generating conformationally restricted analogs of natural amino acids, such as proline. [, ] These analogs can be incorporated into peptides to study the impact of conformational constraints on biological activity. []
Development of Anticancer Agents: Derivatives of 2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-5-carboxylic acid have been investigated for their potential as anticancer agents, particularly in combination with existing chemotherapeutics like cisplatin. [, ] These studies highlight the compound's potential for enhancing the efficacy of current cancer treatments.
Compound Description: tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate, also known as N-tert-butyloxycarbonyl-allohydroxy-l-proline lactone, is a bicyclic compound containing a lactone ring. It is structurally similar to N-acetyl-allohydroxy-l-proline lactone. []
Compound Description: 2-bromo-7-[(tert-butoxy)carbonyl]-7-azabicyclo[2.2.1]heptane is an intermediate used in the synthesis of 7-[(tert-butoxy)carbonyl]-7-azabicyclo[2.2.1]hept-2-ene, a compound utilized in the total synthesis of epibatidine. []
Compound Description: 7-[(tert-butoxy)carbonyl]-7-azabicyclo[2.2.1]hept-2-ene serves as an intermediate in the total synthesis of epibatidine. It is synthesized from 2-bromo-7-[(tert-butoxy)carbonyl]-7-azabicyclo[2.2.1]heptane through a hydrogen bromide elimination reaction. []
Compound Description: Methyl N-benzoyl-7-azabicyclo[2.2.1]heptane-1-carboxylate is a versatile starting material used for the synthesis of various bridgehead 1-substituted-7-azabicyclo[2.2.1]heptane derivatives. It undergoes reactions with organolithium reagents to produce α-amino ketones through a stable tetrahedral intermediate. []
N-benzoyl-7-azabicyclo[2.2.1]heptane
Compound Description: N-benzoyl-7-azabicyclo[2.2.1]heptane is a precursor used in the synthesis of epibatidine. []
Compound Description: [H]A-585539 is a selective, high-affinity 7 nicotinic acetylcholine receptor (nAChR) agonist. It exhibits rapid kinetics, low nonspecific binding, and high specific activity, making it a valuable tool for studying 7 nAChRs. [, ]
Methyl penam-(3S)-carboxylate
Compound Description: Methyl penam-(3S)-carboxylate (methyl 7-oxo-1-thia-4-azabicyclo[3.2.0]heptane-(3S)-carboxylate) represents the basic skeleton of penicillin-type β-lactams. It has been synthesized from D-cysteine methyl ester and tert-butyl formylacetate through a multi-step process. []
Compound Description: (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid, along with its enantiomer and the racemic (endo)-5-oxa-2-azabicyclo[2.2.1]heptane-3-carboxylic acid, are novel morpholine amino acids. These compounds are suggested as potential compact modules for medicinal chemistry applications. []
Compound Description: (endo)-5-oxa-2-azabicyclo[2.2.1]heptane-3-carboxylic acid, in its racemic form, is a novel morpholine amino acid. This compound, along with its stereoisomers, is proposed as a potential compact module for use in medicinal chemistry. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Dirocaftor is under investigation in clinical trial NCT03251092 (Study Designed to Assess the Safety, Tolerability and PK of PTI-808 in Healthy Volunteers and in Adults With Cystic Fibrosis).